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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical

properties of Bis(trimethylstannyl)acetylene. Due to a lack of direct experimental data for this

specific compound, this document synthesizes information from analogous compounds,

computational studies, and established principles of organometallic thermochemistry. It outlines

detailed experimental protocols for the determination of key thermochemical parameters and

provides estimated values to guide future research. This guide is intended for researchers and

professionals in chemistry and drug development who require an understanding of the

energetic characteristics of organotin compounds.

Introduction
Bis(trimethylstannyl)acetylene, with the chemical formula ((CH₃)₃Sn)₂C₂, is an organotin

compound featuring two trimethyltin groups attached to an acetylene linker. Organotin

compounds are of significant interest in organic synthesis and materials science due to the

unique reactivity of the carbon-tin bond.[1][2] A thorough understanding of the thermochemical

properties of these compounds is crucial for predicting their stability, reactivity, and for the

design of synthetic routes and industrial processes.

This guide addresses the current gap in the literature regarding the experimentally determined

thermochemical data for Bis(trimethylstannyl)acetylene. It provides a framework for
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understanding its energetic properties through estimations based on related compounds and

outlines the necessary experimental procedures for their precise measurement.

Physicochemical Properties
While specific thermochemical data are not readily available, some fundamental

physicochemical properties of Bis(trimethylstannyl)acetylene have been reported.

Property Value Reference

Molecular Formula C₈H₁₈Sn₂

Molecular Weight 351.65 g/mol

Appearance
White to beige crystalline

powder

Melting Point 59-61 °C

Solubility

Insoluble in water; soluble in

organic solvents like ether and

tetrahydrofuran.[3]

[3]

Estimated Thermochemical Data
In the absence of direct experimental values, the following thermochemical data for

Bis(trimethylstannyl)acetylene are estimated based on computational studies of similar

organotin compounds and known bond energy values. These values should be considered

provisional and require experimental verification.
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Thermochemical Property Estimated Value (kJ/mol) Basis of Estimation

Standard Enthalpy of

Formation (ΔHᵮ°)
Not available

Direct experimental

determination is required.

Sn-C(sp) Bond Dissociation

Enthalpy
~320 - 350

Based on computational

studies of Me₃Sn-X

compounds, where X is an

organic substituent. The Sn-C

bond strength is influenced by

the hybridization of the carbon

atom.[3]

Sn-C(methyl) Bond

Dissociation Enthalpy
~310 - 330

Based on computational

studies of various trimethyltin

compounds.[3]

C≡C Bond Dissociation

Enthalpy
~960

This value is for a typical

carbon-carbon triple bond and

is expected to be similar in this

molecule.

Note: The Standard Enthalpy of Formation (ΔHᵮ°) is a critical value that requires experimental

determination through techniques like combustion or reaction calorimetry.

Experimental Protocols for Thermochemical
Analysis
The determination of the thermochemical properties of organometallic compounds like

Bis(trimethylstannyl)acetylene requires specialized experimental techniques. The primary

methods are combustion calorimetry and reaction-solution calorimetry.[4][5]

Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the standard enthalpy of

formation of organic and organometallic compounds.[6] For organotin compounds, special

considerations are necessary due to the formation of solid combustion products (tin oxides).[5]
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Objective: To determine the standard enthalpy of combustion (ΔH_c°) of

Bis(trimethylstannyl)acetylene, from which the standard enthalpy of formation (ΔH_f°) can

be calculated.

Methodology:

Sample Preparation: A precisely weighed sample of high-purity

Bis(trimethylstannyl)acetylene is placed in a crucible within a constant-volume bomb

calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to

ensure complete combustion.

Calorimeter Setup: The bomb is sealed and pressurized with a known excess of pure oxygen

(typically around 3 MPa). The bomb is then submerged in a precisely measured quantity of

water in the calorimeter. The entire system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water

in the calorimeter is monitored with high precision as a function of time before, during, and

after the combustion reaction.

Analysis of Products: After the reaction, the gaseous products are analyzed for carbon

dioxide (and potentially carbon monoxide to ensure complete combustion). The solid residue

(tin oxide) is collected and analyzed to determine its stoichiometry.

Calculations: The heat released during combustion is calculated from the temperature rise of

the calorimeter and its known heat capacity. Corrections are applied for the heat of

combustion of the fuse wire and any auxiliary substances, as well as for the formation of

nitric acid from residual nitrogen in the bomb.[7] The standard enthalpy of combustion is then

determined, and using Hess's Law and the known standard enthalpies of formation of the

combustion products (CO₂, H₂O, and the specific tin oxide formed), the standard enthalpy of

formation of Bis(trimethylstannyl)acetylene is calculated.

Reaction-Solution Calorimetry
Reaction-solution calorimetry is an alternative method that can be used to determine the

enthalpy of formation, particularly when combustion calorimetry is not feasible or yields

complex product mixtures.[5]
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Objective: To measure the enthalpy change of a well-defined reaction involving

Bis(trimethylstannyl)acetylene and to use this value to calculate its enthalpy of formation.

Methodology:

Reaction Selection: A suitable reaction is chosen where Bis(trimethylstannyl)acetylene
reacts with other reagents to form products with well-established enthalpies of formation. An

example could be a halogenation reaction.

Calorimeter Setup: A reaction calorimeter, which allows for the controlled mixing of reactants

and precise measurement of the resulting temperature change, is used. The calorimeter is

filled with a suitable solvent and one of the reactants. The system is brought to a constant

temperature.

Reaction Initiation and Data Logging: The second reactant is introduced into the calorimeter

to initiate the reaction. The temperature of the solution is recorded over time until the

reaction is complete and the temperature has stabilized.

Calibration: The heat capacity of the calorimeter and its contents is determined by a separate

electrical calibration experiment or by performing a reaction with a known enthalpy change.

Calculation: The enthalpy of the reaction is calculated from the observed temperature

change and the heat capacity of the system. Using Hess's Law and the known enthalpies of

formation of all other reactants and products, the enthalpy of formation of

Bis(trimethylstannyl)acetylene can be determined.

Synthesis Protocol
A general and reliable method for the synthesis of Bis(trimethylstannyl)acetylene involves

the reaction of a metal acetylide with trimethyltin chloride.[3]

Reaction: 2 (CH₃)₃SnCl + Li₂C₂ → ((CH₃)₃Sn)₂C₂ + 2 LiCl

Materials and Equipment:

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

Acetylene gas or a suitable acetylene precursor
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n-Butyllithium (n-BuLi) solution in hexanes

Trimethyltin chloride ((CH₃)₃SnCl)

Schlenk line or glovebox for inert atmosphere operations

Reaction flask, dropping funnel, and condenser

Magnetic stirrer and heating mantle

Procedure:

Preparation of Lithium Acetylide: Under an inert atmosphere (e.g., argon or nitrogen), a

solution of n-butyllithium in an anhydrous solvent is cooled in a reaction flask. Acetylene gas

is bubbled through the solution, or a suitable acetylene precursor is added, to form a

suspension of lithium acetylide.

Reaction with Trimethyltin Chloride: A solution of trimethyltin chloride in the same anhydrous

solvent is added dropwise to the cooled suspension of lithium acetylide with vigorous stirring.

Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to

room temperature and stirred for several hours. The reaction is then quenched by the careful

addition of water or a saturated aqueous solution of ammonium chloride.

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted

with an organic solvent. The combined organic extracts are dried over an anhydrous salt

(e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The

crude product is then purified by distillation or recrystallization to yield pure

Bis(trimethylstannyl)acetylene.

Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of

thermochemical properties and the synthesis of Bis(trimethylstannyl)acetylene.
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Combustion Calorimetry

Reaction-Solution Calorimetry

Sample Preparation Bomb Pressurization Calorimeter Assembly Ignition & Data Acquisition Product Analysis Calculate ΔH_c° Calculate ΔH_f°

Select Reaction Calorimeter Setup Initiate Reaction Data Acquisition
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Caption: Experimental workflows for determining the enthalpy of formation.
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Synthesis of Bis(trimethylstannyl)acetylene

Prepare Lithium Acetylide from Acetylene and n-BuLi

React with Trimethyltin Chloride in Anhydrous Solvent

Quench Reaction

Extract with Organic Solvent

Dry and Remove Solvent

Purify by Distillation/Recrystallization

Characterize Product (NMR, MS)

Click to download full resolution via product page

Caption: General synthesis workflow for Bis(trimethylstannyl)acetylene.

Conclusion
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This technical guide has synthesized the available information on

Bis(trimethylstannyl)acetylene and provided a comprehensive framework for understanding

its thermochemical properties. While direct experimental data remains elusive, the estimated

values and detailed experimental protocols presented herein offer a valuable resource for

researchers. The successful determination of the thermochemical properties of this compound

will contribute to a deeper understanding of organotin chemistry and facilitate its application in

various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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